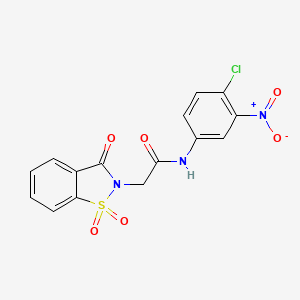

N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O6S/c16-11-6-5-9(7-12(11)19(22)23)17-14(20)8-18-15(21)10-3-1-2-4-13(10)26(18,24)25/h1-7H,8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNSBZKCIBLUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro-nitrophenyl moiety and a benzothiazole derivative. Its molecular formula is .

Antimicrobial Activity

Overview of Antimicrobial Testing:

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The testing often involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Antimicrobial Activity Data

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Pathogen Type |

|---|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacteria |

| 4p | Not Specified | Not Specified | Fungi |

| 3h | Not Specified | Not Specified | Fungi |

The best antimicrobial activity was observed with derivatives similar to the target compound, indicating that modifications in the structure can enhance effectiveness against specific pathogens .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes in bacterial metabolic pathways.

- Disruption of Membrane Integrity: Some derivatives affect the integrity of microbial membranes leading to cell lysis.

Case Studies

Case Study 1: Synthesis and Testing

In a study focused on synthesizing novel benzothiazole derivatives, researchers prepared this compound and evaluated its antimicrobial properties. The compound showed promising results against both Gram-positive and Gram-negative bacteria .

Case Study 2: Structure-Activity Relationship

A series of related compounds were synthesized to explore their structure-activity relationships. The presence of nitro groups was found to enhance the antimicrobial efficacy significantly compared to their non-nitro counterparts .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their efficacy against various bacterial strains and fungi. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound may serve as a lead for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of related compounds has been extensively studied. For example, derivatives of benzothiazole have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation . Molecular docking studies have suggested that these compounds can effectively bind to specific targets involved in cancer progression, making them potential candidates for further development .

Antimicrobial Efficacy

A study conducted on thiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antimicrobial activity. The evaluation utilized a turbidimetric method to assess the growth inhibition of bacterial cultures .

Anticancer Activity

In another study focusing on benzothiazole derivatives, researchers observed that certain compounds showed potent activity against MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment with these compounds. Results indicated that the most active compounds induced significant cytotoxicity at low concentrations .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzothiazol-3-one acetamides, with structural variations primarily in the aryl substituents and side chains. Key analogues include:

Physicochemical Properties

- Planarity and Hydrogen Bonding : The benzothiazol ring’s planarity (r.m.s. deviation: 0.023 Å in N-(4-hydroxyphenyl) analogue) facilitates π-stacking (3.9–4.0 Å distances) and intermolecular hydrogen bonds (N–H···O, O–H···O), critical for crystal packing and solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the benzothiazole core, followed by coupling with the 4-chloro-3-nitroaniline derivative. Acetamide formation is achieved via nucleophilic substitution or condensation reactions under controlled conditions .

- Key parameters :

- Temperature : 60–80°C for condensation steps.

- Solvents : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

- Catalysts : Triethylamine (TEA) or DMAP for acid scavenging .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the benzothiazol-3-one ring (δ 7.2–8.1 ppm for aromatic protons), nitro group (δ 8.3–8.5 ppm), and acetamide carbonyl (δ 168–170 ppm) .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS confirms molecular weight (e.g., m/z 422.05 [M+H]⁺) .

- High-Performance Liquid Chromatography (HPLC) :

- Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What functional groups dominate its reactivity?

- Benzothiazol-3-one : Participates in electrophilic substitution due to electron-withdrawing sulfone and ketone groups .

- Nitro (-NO₂) and Chloro (-Cl) substituents : Influence solubility and electronic properties, directing regioselectivity in reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data?

- Cross-validation :

- Compare X-ray diffraction bond lengths/angles (e.g., C–N: 1.33 Å, C–O: 1.22 Å) with density functional theory (DFT) calculations .

- Software tools :

- Refine structures using SHELXL (for crystallography) and Gaussian (for computational modeling) to identify steric/electronic mismatches .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Crystal quality :

- Twinning or disorder in the nitro/chlorophenyl moieties complicates data collection .

- Refinement parameters :

- Use high-resolution data (>1.0 Å) and anisotropic displacement parameters for sulfone and nitro groups .

Q. How to optimize reaction conditions to maximize yield?

- Experimental design :

- Temperature optimization : Screen 50–100°C to balance reaction rate and decomposition .

- Solvent effects : Test DMF vs. THF for solubility and reactivity trade-offs .

- Catalyst screening :

- Compare TEA, DMAP, and pyridine for acid scavenging efficiency .

Q. What strategies address conflicting data from NMR, MS, and crystallography?

- Multi-technique validation :

- Use 2D NMR (COSY, HSQC) to confirm connectivity if crystallography detects unexpected conformers .

- Cross-check MS fragmentation patterns with computational predictions (e.g., MOLGEN) .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in different solvents?

- Case study :

- In DMF, nucleophilic substitution dominates (yield: 75%), while THF favors elimination side products (yield: 40%) .

- Resolution :

- Conduct kinetic studies (UV-Vis or in-situ IR) to track intermediate formation and solvent polarity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.